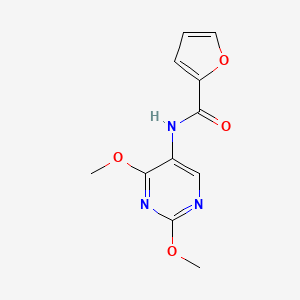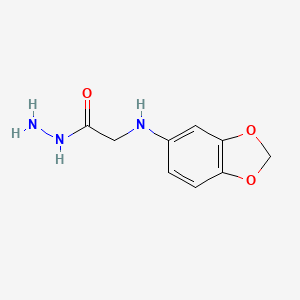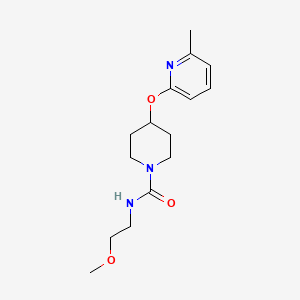![molecular formula C9H11ClN2 B2918547 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS No. 2306269-27-0](/img/structure/B2918547.png)
4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound that belongs to the class of pyrrolopyridine derivatives . Pyrrolopyridines are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring . They are known for their broad spectrum of pharmacological properties .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives has been reported in various studies . For instance, one study reported the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study reported the synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of “4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and IR . These techniques provide information about the chemical environment of the atoms in the molecule and the functional groups present .Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” can be studied in the context of its reactivity and its role as a reactant or product in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” can be analyzed based on its molecular structure and the nature of its functional groups .Aplicaciones Científicas De Investigación
Molecular Conformation and Biological Activity
The conformational analysis and intramolecular hydrogen bonding effects play a significant role in determining the biological activity of pyrrole dicarboxylates, closely related to 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. For instance, dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, with chlorine atom substituted at different positions on the pyridine ring, exhibit a wide range of biological properties. The 3-chloro analog is both a post-emergence and pre-emergence herbicide, while others show varied herbicidal activities based on their molecular conformations. This highlights the importance of molecular modeling and conformational analysis in designing compounds with desired biological activities (Andrea et al., 1990).
Synthesis and Reactivity
The synthesis and reactivity of related pyridine derivatives under various conditions have been extensively studied. For instance, the reaction between pyridine derivatives and dichloromethane (DCM) forms methylenebispyridinium dichloride compounds under ambient conditions, indicating the potential for diverse synthetic applications and highlighting the chemical reactivity of such compounds (Rudine et al., 2010). Furthermore, efficient synthesis routes for 4-substituted 7-azaindole derivatives through simple nucleophilic displacement have been developed, showcasing the versatility of chloro- and dichloro-1H-pyrrolo[2,3-b]pyridines as building blocks (Figueroa‐Pérez et al., 2006).
Catalysis
The role of pyridine derivatives in catalysis has been explored, with 4-(N,N-Dimethylamino)pyridine hydrochloride being used as a recyclable catalyst for the acylation of inert alcohols under base-free conditions. This not only demonstrates the potential of these compounds in facilitating organic transformations but also highlights their utility in developing more sustainable chemical processes (Liu et al., 2014).
Charge Density and Electronic Structure
The charge density distribution and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine, a compound structurally related to 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, have been studied through high-resolution X-ray diffraction and density functional theory (DFT). These studies provide insights into the bonding scheme within the molecule and the nature of intermolecular interactions, which are crucial for understanding the reactivity and properties of such compounds (Hazra et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-3,3-dimethyl-1,2-dihydropyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-9(2)5-12-6-3-4-11-8(10)7(6)9/h3-4,12H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEDKZNTARHLSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C(=NC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2918466.png)
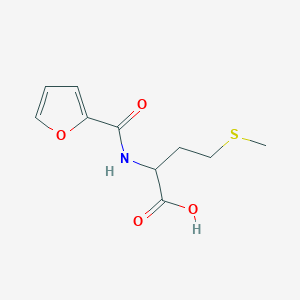
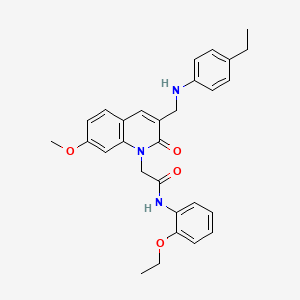
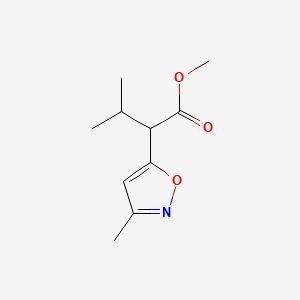
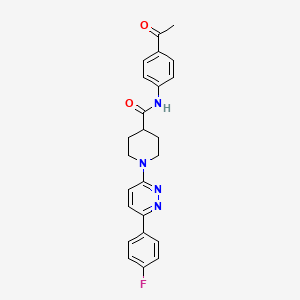
![1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole](/img/structure/B2918474.png)
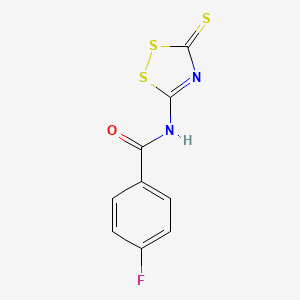
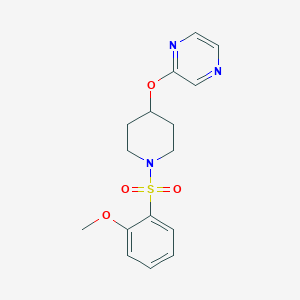
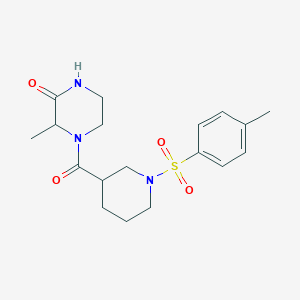
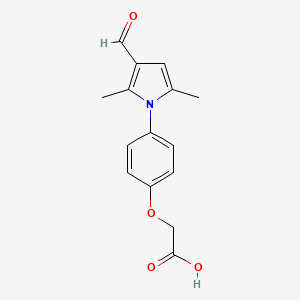
![methyl 4-[[4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2918480.png)
